molecular formula C29H43N3O5S2 B2954719 ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-78-9

ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2954719
CAS No.: 449782-78-9
M. Wt: 577.8
InChI Key: XECORAPKPVPJMU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C29H43N3O5S2 and its molecular weight is 577.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Annulation Reactions: Ethyl 2-methyl-2,3-butadienoate has been used in phosphine-catalyzed [4 + 2] annulations, acting as a 1,4-dipole synthon to form highly functionalized tetrahydropyridines with complete regioselectivity. This demonstrates its utility in synthesizing complex nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).
  • Synthesis of Pyrido and Thieno Derivatives: The compound has been used as a starting material for synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing its versatility in the construction of complex fused heterocycles (Bakhite, Al‐Sehemi, & Yamada, 2005).

Metal-Organic Frameworks (MOFs)

  • Structural and Luminescence Studies: Ethylamide derivatives of the compound have been investigated in the synthesis and characterization of carboxylate-assisted acylamide metal–organic frameworks. These studies provide insights into their structural, thermostability, and luminescence properties, which are crucial for applications in sensing, catalysis, and materials science (Sun et al., 2012).

Pharmacological Activity

  • Synthesis and Biological Evaluation: Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates have been synthesized and evaluated for their biological activities. These compounds displayed significant antiradical and anti-inflammatory activities, highlighting their potential as therapeutic agents (Zykova et al., 2016).

Properties

IUPAC Name

ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N3O5S2/c1-8-11-17-32(18-12-9-2)39(35,36)21-15-13-20(14-16-21)25(33)30-26-23(27(34)37-10-3)22-19-28(4,5)31-29(6,7)24(22)38-26/h13-16,31H,8-12,17-19H2,1-7H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECORAPKPVPJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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